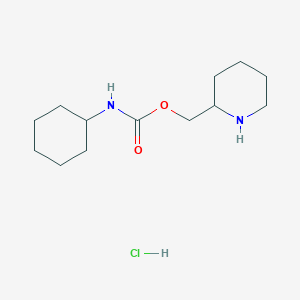

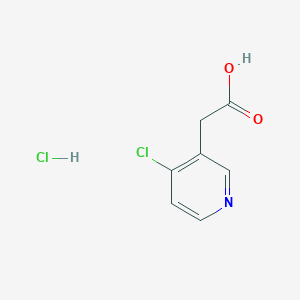

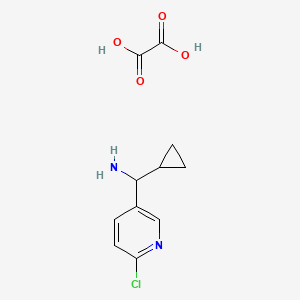

![molecular formula C10H6ClF3N2S B1383002 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole CAS No. 1338218-70-4](/img/structure/B1383002.png)

5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole

Overview

Description

“5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole” is a chemical compound with the empirical formula C10H6ClF3N2S. Its molecular weight is 278.68 . This compound is a solid and its SMILES string is FC(F)(F)C1=CC=CC=C1CC2=NSC(Cl)=N2 .

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole” can be represented by the SMILES string FC(F)(F)C1=CC=CC=C1CC2=NSC(Cl)=N2 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further attached to a thiadiazole ring with a chlorine atom .

Physical And Chemical Properties Analysis

“5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole” is a solid compound . Its empirical formula is C10H6ClF3N2S and it has a molecular weight of 278.68 . The compound’s InChI key is WFQRESQLSSOFHN-UHFFFAOYSA-N .

Scientific Research Applications

Medicine

The trifluoromethyl group in compounds like 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole has been associated with numerous pharmacological activities. This group is a common feature in many FDA-approved drugs, contributing to their effectiveness against various diseases and disorders . The presence of the 1,2,4-thiadiazole moiety can also be crucial, as it has been shown to play a role in the cytotoxic activity of certain derivatives, which could be leveraged in cancer therapy .

Agriculture

In the agricultural sector, derivatives of thiadiazole, which include the trifluoromethyl group, are known for their superior pest control properties. They are often compared favorably to traditional phenyl-containing insecticides, suggesting that 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole could serve as a potent agrochemical agent .

Material Science

The unique properties of the trifluoromethyl group and the thiadiazole ring make this compound a candidate for material science applications. It could potentially be used in the synthesis of novel materials with specific electronic or photonic properties due to the electron-withdrawing nature of the trifluoromethyl group .

Environmental Science

Compounds with the trifluoromethyl group have been found to exhibit higher fungicidal activity than other derivatives. This suggests that 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole could be used in environmental science as a building block for the synthesis of more effective fungicides .

Analytical Chemistry

In analytical chemistry, the structural specificity of 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole could be utilized in the development of new analytical reagents or probes. Its distinct chemical signature allows for precise detection and quantification in complex mixtures .

Biochemistry

The compound’s potential bioactivity, due to the presence of the trifluoromethyl group and the thiadiazole ring, could be explored in biochemistry for the development of new biochemical probes or as a structural motif in the design of biomolecules with specific functions .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H301 - H318 - H413, indicating toxicity if swallowed, causes serious eye damage, and may cause long lasting harmful effects to aquatic life . The precautionary statements are P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310, advising to wear protective gloves/eye protection/face protection, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, rinse mouth, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

Thiadiazole derivatives have been extensively studied in medicinal chemistry due to their wide range of biological activities . It is expected that many novel applications of these compounds, including “5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole”, will be discovered in the future .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group attached to a phenyl ring have been shown to exhibit improved drug potency toward certain enzymes .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole” might affect. Compounds with similar structures have been involved in a variety of biochemical pathways, depending on their specific targets .

properties

IUPAC Name |

5-chloro-3-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2S/c11-9-15-8(16-17-9)5-6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQRESQLSSOFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

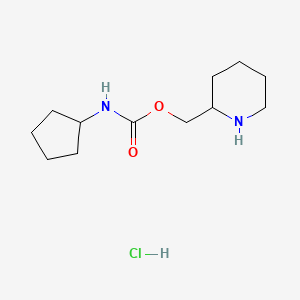

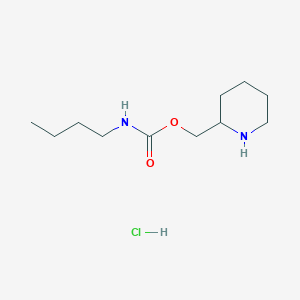

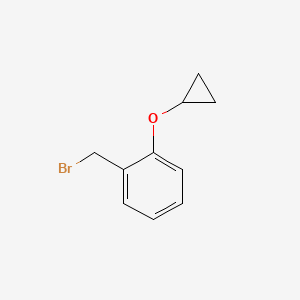

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)

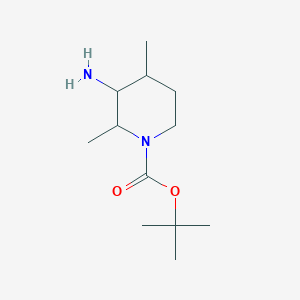

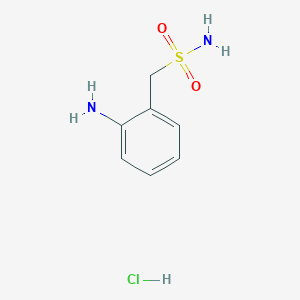

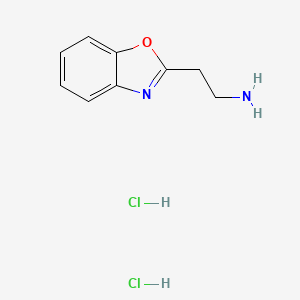

![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)

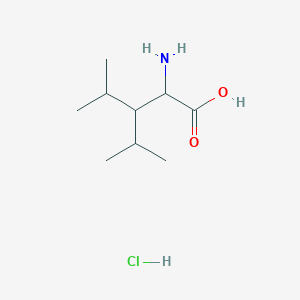

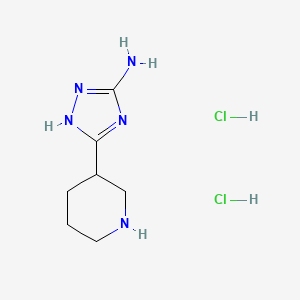

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)